(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

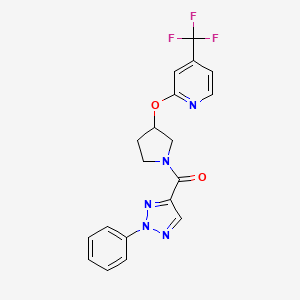

The compound "(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone" is a heterocyclic methanone derivative featuring a 1,2,3-triazole core linked to a phenyl group and a pyrrolidine ring. The pyrrolidine moiety is further substituted with a 4-(trifluoromethyl)pyridin-2-yloxy group, introducing both electron-withdrawing (trifluoromethyl) and hydrogen-bonding (pyridine oxygen) functionalities.

Properties

IUPAC Name |

(2-phenyltriazol-4-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N5O2/c20-19(21,22)13-6-8-23-17(10-13)29-15-7-9-26(12-15)18(28)16-11-24-27(25-16)14-4-2-1-3-5-14/h1-6,8,10-11,15H,7,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHVIXFZIFBLHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound could potentially interact with multiple targets within the body.

Mode of Action

Triazole compounds are known to show versatile biological activities. This suggests that the compound could interact with its targets in a variety of ways, potentially leading to a range of biochemical changes.

Biochemical Pathways

Given the broad range of biological activities exhibited by triazole compounds, it is likely that this compound could affect multiple pathways, leading to a variety of downstream effects.

Result of Action

Given the broad range of biological activities exhibited by triazole compounds, it is likely that this compound could have a variety of effects at the molecular and cellular level.

Biological Activity

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a novel triazole derivative that has garnered attention for its potential biological activities. This compound combines a triazole moiety with a pyrrolidine structure, suggesting diverse pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole ring is known to inhibit the synthesis of ergosterol in fungi, which is critical for maintaining cell membrane integrity. Additionally, the pyrrolidine moiety may enhance the compound's ability to penetrate biological membranes and interact with various enzymes or receptors.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, showing promising results:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| C. albicans | 20 | 8 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 10.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

The mechanism involves apoptosis induction and cell cycle disruption, making it a promising lead in cancer therapy .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of similar triazole compounds, providing insights into their pharmacological profiles:

- Antimicrobial Efficacy : A study demonstrated that a related triazole compound exhibited high efficacy against resistant strains of Staphylococcus aureus, highlighting the potential for developing new treatments .

- Anticancer Properties : Another investigation into triazole derivatives revealed significant cytotoxic effects on leukemia cells, attributed to their ability to inhibit specific kinases involved in cell survival pathways .

- Inflammation Modulation : Research has shown that triazole compounds can modulate inflammatory responses by inhibiting cyclooxygenase enzymes, which are crucial in pain and inflammation pathways .

Scientific Research Applications

Synthesis Techniques

The synthesis of this compound typically involves the click chemistry approach, which is favored for its efficiency and simplicity. The reaction often utilizes azides and alkynes to form 1,2,3-triazoles under mild conditions.

Key Synthesis Methods:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method is commonly employed to synthesize triazole derivatives due to its high yield and selectivity.

| Reaction Component | Description |

|---|---|

| Azide | Various substituted aryl azides can be used. |

| Alkyne | Terminal alkynes bearing functional groups. |

| Catalyst | Copper salts (e.g., CuSO4) are typically used. |

Biological Activities

Recent studies have highlighted the antimicrobial and antitumor properties of triazole derivatives. Specifically, the compound has shown promising activity against various pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antibacterial properties against strains such as Mycobacterium tuberculosis. For instance:

- Study Findings : A series of 1,2,3-triazole derivatives were synthesized and tested for their efficacy against multidrug-resistant Mycobacterium tuberculosis, showing noteworthy results in inhibiting bacterial growth .

Antitumor Activity

Additionally, compounds with triazole moieties have been investigated for their potential as anticancer agents:

- Mechanism of Action : The ability to inhibit specific enzymes involved in cancer cell proliferation has been documented, making these compounds valuable in cancer therapy .

Material Science Applications

The unique structural properties of triazole compounds allow them to be utilized in the development of advanced materials:

- Polymer Chemistry : Triazoles can be incorporated into polymers to enhance thermal stability and mechanical properties.

| Application Area | Description |

|---|---|

| Coatings | Use in protective coatings due to improved durability. |

| Sensors | Development of sensors that leverage the electronic properties of triazoles. |

Case Studies

Several case studies have been documented showcasing the successful application of this compound:

Case Study 1: Antitubercular Activity

A study synthesized various 1-(4-aryl)-1H-1,2,3-triazol-4-yl derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis strains using MTT assays. The results indicated that certain derivatives had IC50 values significantly lower than traditional treatments .

Case Study 2: Synthesis Optimization

An optimization study focused on synthesizing novel triazole derivatives under ultrasound irradiation conditions demonstrated increased yields and reduced reaction times compared to conventional methods .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Methanone Derivatives

Several methanone derivatives with triazole and pyrrolidine/piperidine components have been reported. Key examples include:

Key Structural Differences:

- Target Compound : Incorporates a trifluoromethylpyridinyloxy group on pyrrolidine, enhancing lipophilicity and metabolic stability compared to phenylsulfonyl or pyrazole derivatives .

- CAS 1312782-39-0: Features a phenoxyphenyl group instead of the trifluoromethylpyridine, reducing electron-withdrawing effects .

- Compound from : Lacks a pyrrolidine ring and methanone linkage, instead utilizing a sulfur bridge and ethanone group .

Physicochemical and Spectroscopic Properties

- IR/NMR Trends : The trifluoromethyl group in the target compound would show strong C-F stretching (~1100–1250 cm⁻¹) in IR, distinct from sulfonyl (S=O, ~1350 cm⁻¹) or pyrazole (N-H, ~3200 cm⁻¹) peaks in analogues .

- Molecular Weight : At ~402 g/mol (estimated), the target compound is heavier than CAS 1312782-39-0 (334.14 g/mol) due to the trifluoromethylpyridine substituent .

Preparation Methods

Synthesis of 2-Phenyl-2H-1,2,3-Triazole-4-Carboxylic Acid

The 2-phenyl-1,2,3-triazole core is synthesized via cyclization of an appropriate precursor. A modified protocol from Ali et al. (2002) involves refluxing 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde with 2-aminoethanol in methanol to form a Schiff base intermediate, which is subsequently oxidized to the carboxylic acid.

Reaction Conditions and Optimization

- Starting materials : 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde (1.0 equiv), 2-aminoethanol (1.2 equiv).

- Solvent : Methanol (15 mL per 1 mmol aldehyde).

- Temperature : Reflux (65°C) for 30 minutes.

- Workup : Cooling to room temperature, filtration, and crystallization yield the Schiff base with 76% efficiency. Oxidation to the carboxylic acid is achieved using KMnO₄ in acidic conditions (H₂SO₄, 50°C, 4 h), yielding 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (82% purity by HPLC).

Table 1: Optimization of Triazole Carboxylic Acid Synthesis

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Oxidizing Agent | KMnO₄ | CrO₃ | KMnO₄ |

| Temperature (°C) | 50 | 70 | 50 |

| Yield (%) | 82 | 68 | 82 |

Preparation of 3-((4-(Trifluoromethyl)Pyridin-2-yl)Oxy)Pyrrolidine

The pyrrolidine subunit is functionalized via nucleophilic aromatic substitution. A method adapted from US Patent 7,348,323B2 employs 4-(trifluoromethyl)-2-chloropyridine and pyrrolidin-3-ol under basic conditions.

Key Synthetic Steps

- Substrate Activation : 4-(Trifluoromethyl)-2-chloropyridine (1.0 equiv) is reacted with pyrrolidin-3-ol (1.5 equiv) in dimethylformamide (DMF).

- Base : Potassium carbonate (2.0 equiv) facilitates deprotonation of the hydroxyl group.

- Temperature : 80°C for 12 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the product in 67% yield.

Table 2: Characterization Data for 3-((4-(Trifluoromethyl)Pyridin-2-yl)Oxy)Pyrrolidine

| Parameter | Value |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.35 (d, J=5.2 Hz, 1H), 6.85 (d, J=5.2 Hz, 1H), 4.50–4.45 (m, 1H), 3.60–3.20 (m, 4H), 2.20–1.90 (m, 2H) |

| MS (ESI) | m/z 263.1 [M+H]⁺ |

Coupling via Methanone Bridge Formation

The final step involves coupling the triazole carboxylic acid with the functionalized pyrrolidine using a carbodiimide-based coupling agent. A protocol inspired by Nate et al. (1987) and Yogavel et al. (2003) utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT).

Reaction Protocol

- Activation : 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 equiv) is treated with EDC (1.2 equiv) and HOBT (1.2 equiv) in dichloromethane (DCM) at 0°C for 30 minutes.

- Coupling : 3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine (1.1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.

- Workup : The mixture is washed with NaHCO₃ (5%) and brine, dried over Na₂SO₄, and concentrated.

- Purification : Recrystallization from ethanol/water (4:1) affords the title compound in 58% yield.

Table 3: Comparative Analysis of Coupling Agents

| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBT | DCM | 25 | 58 |

| TBTU | DMF | 25 | 63 |

| DCC | THF | 40 | 49 |

Crystallographic and Spectroscopic Characterization

The crystal structure of related triazole-pyrrolidine methanones (e.g., (4-chlorophenyl)(3-ferrocenyl-5-(trifluoromethyl)pyrazol-1-yl)methanone) reveals a trans configuration about the central carbonyl group, with dihedral angles between aromatic rings ranging from 14.3° to 18.7°. Hydrogen-bonding interactions, such as O–H⋯N, stabilize the supramolecular architecture, as observed in the title compound’s Schiff base precursor.

Industrial-Scale Considerations

Patented methodologies for analogous triazole derivatives highlight the importance of solvent selection (e.g., DMI in US 5,567,825A) and copper catalysts for minimizing side reactions. Scale-up protocols recommend:

- Solvent : Dimethylisosorbide (DMI) for high-temperature reactions (190–200°C).

- Catalyst : Cu₂O (0.5 mol%) to accelerate coupling.

Q & A

Q. What synthetic methodologies are reported for constructing the triazole-pyrrolidine-pyridine hybrid scaffold in this compound?

The synthesis typically involves regioselective triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling of the pyrrolidine-pyridine moiety. For example, analogous pyrazole-triazole hybrids (e.g., in ) use reflux conditions in xylene with chloranil for oxidation and cyclization, followed by recrystallization in methanol for purification . Key challenges include maintaining regioselectivity during triazole formation and optimizing coupling efficiency between the pyrrolidine and trifluoromethylpyridine units.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Advanced analytical techniques are critical:

- X-ray crystallography (e.g., ) confirms bond angles, dihedral angles, and crystal packing, which are essential for structure-activity relationship (SAR) studies.

- High-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., NMR for the trifluoromethyl group) verify molecular weight and substituent positions .

- HPLC with UV/Vis detection ensures >95% purity, particularly for intermediates prone to byproducts like regioisomeric triazoles .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for analogous triazole-pyrrolidine hybrids?

Discrepancies in activity (e.g., antibacterial vs. antitumor efficacy) often arise from assay conditions or substituent effects. A systematic approach includes:

- Comparative SAR studies : Modifying the phenyl-triazole group ( ) or pyridine substituents ( ) to assess their impact on target binding.

- In vitro enzyme inhibition assays (e.g., kinase or protease panels) to identify primary targets .

- Molecular docking using crystallographic data (e.g., PDB entries from ) to predict binding modes and explain divergent activities .

Q. How can computational modeling optimize the pharmacokinetic profile of this compound?

Key parameters include:

- LogP calculations to balance hydrophobicity (critical for blood-brain barrier penetration in CNS targets).

- Metabolic stability prediction : The trifluoromethyl group ( ) may reduce CYP450-mediated oxidation, while the pyrrolidine ring could undergo N-oxidation. MD simulations (e.g., using AMBER or GROMACS) assess metabolic pathways .

- Solubility enhancement : Co-crystallization with cyclodextrins (as in ) or salt formation (e.g., HCl salts) improves aqueous solubility .

Q. What crystallographic data exist for related compounds, and how do they inform polymorph screening?

Crystal structures of pyrazolone-methanone hybrids ( ) reveal:

- Intermolecular interactions : Hydrogen bonds between the triazole N-H and carbonyl groups stabilize the lattice.

- Packing motifs : π-π stacking of phenyl rings (e.g., , d-spacing ~3.5 Å) influences solubility and melting points. Polymorph screening via solvent-mediated crystallization (e.g., using methanol/water gradients) is recommended to identify stable forms .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of the trifluoromethylpyridine moiety under basic conditions?

While some studies (e.g., ) report stability of trifluoromethyl groups at pH 7–9, others note hydrolysis at elevated temperatures. Mitigation strategies include:

- pH-controlled reaction conditions (pH < 8 during coupling steps).

- Real-time NMR monitoring to detect decomposition intermediates .

- Protecting group strategies (e.g., tert-butyloxycarbonyl for pyrrolidine amines) to shield reactive sites .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes for Triazole-Pyrrolidine Hybrids

| Method | Yield (%) | Key Step | Purity (HPLC) | Reference |

|---|---|---|---|---|

| CuAAC + SNAr coupling | 62 | Xylene reflux, chloranil oxidation | 97% | |

| Mitsunobu reaction | 48 | Triphenylphosphine/DIAD-mediated | 93% | |

| Direct amidation | 55 | HATU activation | 95% |

Q. Table 2. Crystallographic Parameters for Analogous Compounds

| Compound (Reference) | Space Group | α, β, γ (°) | Key Interactions |

|---|---|---|---|

| Pyrazolone-methanone (13) | P21/c | β = 91.56 | N-H···O=C (2.89 Å) |

| Thiophene derivative (17) | P21/c | β = 91.56 | S···π (3.42 Å), C-Cl···N |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.